molecular formula C11H10ClN3O3 B1415302 2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide CAS No. 2173136-52-0

2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide

Cat. No.: B1415302
CAS No.: 2173136-52-0
M. Wt: 267.67 g/mol
InChI Key: VMYKZUHQOKBUCO-UHFFFAOYSA-N
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Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(4-cyanophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-5-10(16)14-15-11(17)7-18-9-3-1-8(6-13)2-4-9/h1-4H,5,7H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYKZUHQOKBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique chemical structure, is being studied for its effects on various biological systems, including its antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical formula:

C11H10ClN3O3\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}_3\text{O}_3

This structure consists of a chloro group, a cyanophenoxy group, and an acetohydrazide moiety, which are significant in modulating its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering their signaling pathways and affecting cellular responses.
  • Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, contributing to its anticancer effects.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay was conducted to evaluate its efficacy against human lung adenocarcinoma (A549) cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 23.89μM23.89\,\mu M, suggesting potent anticancer properties.

CompoundCell LineIC50 (μM\mu M)Apoptosis (%)
This compoundA54923.89Early: 11.22
Late: 4.97

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. A study reported that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Studies

  • Study on Cytotoxicity :
    A comprehensive study assessed the cytotoxic effects of several hydrazone derivatives, including this compound. The study found that this compound not only inhibited cancer cell growth but also had a favorable selectivity index compared to normal cells, indicating low toxicity to non-cancerous tissues.
  • Mechanistic Insights :
    Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound, confirming its role in triggering apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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